Cas no 2361841-82-7 (N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide)

N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide structure
2361841-82-7 structure
Product Name:N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide
CAS No:2361841-82-7
MF:C15H23N3O3
MW:293.36142373085
CID:5414849
PubChem ID:145908006
Update Time:2025-10-19

N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26574927
    • Z2715721551
    • N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide
    • N-methyl-N-(2-oxo-2-{3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl}ethyl)prop-2-enamide
    • 2361841-82-7
    • N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide
    • Inchi: 1S/C15H23N3O3/c1-3-13(19)16(2)11-15(21)18-8-6-12(10-18)9-17-7-4-5-14(17)20/h3,12H,1,4-11H2,2H3
    • InChI Key: PJKMYVIDABYPIG-UHFFFAOYSA-N
    • SMILES: C(N(C)CC(=O)N1CCC(CN2CCCC2=O)C1)(=O)C=C

Computed Properties

  • Exact Mass: 293.17394160g/mol
  • Monoisotopic Mass: 293.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • Density: 1.190±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 558.0±25.0 °C(Predicted)
  • pka: -0.50±0.20(Predicted)

N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574927-0.05g
N-methyl-N-(2-oxo-2-{3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl}ethyl)prop-2-enamide
2361841-82-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide

Professional Introduction to Compound with CAS No. 2361841-82-7 and Product Name: N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide

The compound with the CAS number 2361841-82-7 and the product name N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups within its molecular framework suggests a high degree of specificity, which is crucial for targeting biological pathways effectively.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological processes with high precision. The structure of N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide exhibits features that are reminiscent of molecules known to interact with enzymes and receptors in a selective manner. This has led researchers to explore its potential as a lead compound for the development of new therapeutic agents.

The presence of multiple nitrogen-containing heterocycles in the molecule underscores its potential to engage with various biological targets. Specifically, the pyrrolidinyl moieties within the structure are known to be important for binding to proteins and enzymes, which is a critical factor in drug design. The amide functional group also plays a pivotal role in determining the compound's solubility and bioavailability, which are essential properties for any pharmaceutical candidate.

Recent studies have highlighted the importance of optimizing molecular structures to enhance binding affinity and reduce off-target effects. The complex architecture of N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide suggests that it may possess the necessary characteristics to achieve these goals. For instance, the presence of multiple rotatable bonds and flexible regions allows for fine-tuning of the molecule's interactions with biological targets.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for further derivatization. By modifying specific functional groups, researchers can generate libraries of analogs that can be screened for enhanced potency and selectivity. This approach is particularly valuable in drug discovery, where identifying molecules with optimal pharmacological properties often requires extensive structural optimization.

The synthesis of N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have been instrumental in facilitating the assembly of intricate molecular frameworks.

In addition to its structural complexity, this compound also exhibits interesting physicochemical properties. For example, its solubility profile suggests that it may be suitable for formulation into various dosage forms, including oral and injectable solutions. Furthermore, its stability under different storage conditions is an important consideration for pharmaceutical applications.

The potential applications of N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide extend across multiple therapeutic areas. Its ability to interact with biological targets in a selective manner makes it a promising candidate for treating diseases such as cancer, inflammation, and neurological disorders. Additionally, its structural features may make it useful for developing drugs that target emerging pathogens or resistant strains.

Ongoing research is focused on elucidating the mechanism of action of this compound and identifying its most relevant biological targets. Preclinical studies are underway to evaluate its efficacy and safety profiles in various disease models. These studies will provide critical insights into whether this compound has the potential to advance into clinical development.

The development of novel pharmaceuticals is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to translate basic research into tangible therapeutic benefits. The compound with CAS number 2361841-82-7 exemplifies this collaborative approach, as it represents a convergence of expertise from multiple disciplines.

In conclusion, the compound N-Methyl-N-[2-oxo-2-[3-[(2-oxo-1-pyrrolidinyl)methyl]-1-pyrrolidinyl]ethyl]-2-propenamide holds significant promise as a lead molecule for drug discovery. Its complex structure, interesting physicochemical properties, and potential applications across multiple therapeutic areas make it an attractive candidate for further investigation. As research continues to uncover new insights into its biology and pharmacology, this compound may one day contribute to the development of novel treatments that improve human health.

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